molecular formula C9H5F2NO2 B8362463 4-Cyano-2,5-difluorophenylacetic acid

4-Cyano-2,5-difluorophenylacetic acid

Cat. No.: B8362463
M. Wt: 197.14 g/mol
InChI Key: RFTTZZZIURDXEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyano-2,5-difluorophenylacetic acid is an organic compound with the molecular formula C9H5F2NO2. It is characterized by the presence of a cyano group (-CN) and two fluorine atoms (-F) attached to a phenyl ring, along with an acetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-2,5-difluorophenylacetic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Another method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines are treated with alkyl cyanoacetates under various reaction conditions to yield cyanoacetamide derivatives . These derivatives can then be further processed to obtain this compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Cyano-2,5-difluorophenylacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the cyano group to other functional groups, such as amines.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, boron reagents for Suzuki-Miyaura coupling, and reducing agents like lithium aluminum hydride for reduction reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines.

Scientific Research Applications

4-Cyano-2,5-difluorophenylacetic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules for research purposes.

    Medicine: It serves as an intermediate in the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is utilized in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 4-Cyano-2,5-difluorophenylacetic acid involves its interaction with specific molecular targets and pathways. The cyano and fluorine groups play a crucial role in its reactivity and binding affinity to various receptors and enzymes. These interactions can modulate biological processes and lead to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyano-2,5-difluorophenylacetic acid is unique due to the presence of both cyano and fluorine groups, which enhance its reactivity and potential applications in various fields. The combination of these functional groups provides distinct chemical properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C9H5F2NO2

Molecular Weight

197.14 g/mol

IUPAC Name

2-(4-cyano-2,5-difluorophenyl)acetic acid

InChI

InChI=1S/C9H5F2NO2/c10-7-2-6(4-12)8(11)1-5(7)3-9(13)14/h1-2H,3H2,(H,13,14)

InChI Key

RFTTZZZIURDXEQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)C#N)F)CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To the di-tert-butyl(4-cyano-2,5-difluorophenyl)propanedioate (10.0 g, 28.3 mmol) in dichloromethane (30 mL) was added triflouroacetic acid (10 mL) and the mixture stirred for 12 h at room temperature. The solution was concentrated under reduced pressure and chased with toluene (2×) to give the crude product as a yellowish oil (5 g, 90%, 85% purity as indicated by NMR). The residue was used in the next step without further purification. 1H NMR (500 MHz, CDCl3) δ 7.31 (dd, J=3, J=2 Hz, 1H), 7.21 (dd, J=5.8, J=5.8 Hz, 1H), 3.67 (s, 2H). LC-MS (IE, m/z): 198 [M+1]+.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

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